molecular formula C8H5N3O4 B13650644 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid

6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B13650644
M. Wt: 207.14 g/mol
InChI Key: SMTFSDZPVFQEKR-UHFFFAOYSA-N
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Description

6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nitration, cyclization, and purification steps to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed:

    Reduction: 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid.

    Substitution: Various substituted benzimidazole derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group may facilitate binding to enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1H-benzo[d]imidazole-5-carboxylic acid
  • 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid
  • 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

Comparison: 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

6-nitro-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-6-7(5)10-3-9-6/h1-3H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTFSDZPVFQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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